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An in-depth analysis of preclinical and clinical data for researchers and drug development

professionals.

This guide provides a comparative overview of PF-06840003, an investigational inhibitor of

indoleamine 2,3-dioxygenase 1 (IDO1), and other notable IDO1 inhibitors that have been

evaluated in clinical trials. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective assessment of their relative performance

based on available experimental data.

Introduction to IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of

tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to

depletion of the essential amino acid tryptophan and accumulation of its metabolite,

kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the

function of regulatory T cells, thereby fostering an immunosuppressive environment that allows

tumors to evade immune surveillance.[1] Inhibition of IDO1 is therefore a promising strategy in

cancer immunotherapy to restore anti-tumor immune responses. Several small molecule

inhibitors targeting IDO1 have been developed and investigated in clinical trials. This guide

focuses on a comparative analysis of PF-06840003 against other key IDO1 inhibitors:

epacadostat, navoximod, indoximod, and BMS-986205.
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IDO1 inhibitors primarily work by blocking the enzymatic activity of IDO1, which catalyzes the

conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the

kynurenine pathway. By inhibiting this step, these drugs aim to increase local tryptophan levels

and reduce kynurenine concentrations within the tumor microenvironment. This is expected to

reverse the suppression of effector T cells and natural killer (NK) cells and reduce the

generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells

(MDSCs).

It is noteworthy that while most IDO1 inhibitors are direct competitive or non-competitive

inhibitors of the enzyme, indoximod has a distinct mechanism of action. It does not directly

inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic, thereby reversing the

downstream immunosuppressive effects of tryptophan depletion.[2][3][4][5][6]
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Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Preclinical Performance: A Comparative Summary
The following table summarizes key preclinical data for PF-06840003 and other selected IDO1

inhibitors, focusing on their in vitro potency.
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Compound Target(s)
IC50 (Human
IDO1)

Cell-based
Potency
(EC50)

Key Preclinical
Findings

PF-06840003 IDO1 0.41 µM
1.8 µM (HeLa

assay)

Orally active and

brain-penetrant.

Reduces

intratumoral

kynurenine by

>80% in mice.[7]

Epacadostat IDO1
71.8 nM

(enzymatic)

10 nM (cell-

based)

Highly selective

for IDO1 over

IDO2 and TDO.

[8] In vivo IC50

estimated to be

~70 nM.[9][10]

Navoximod IDO1 7 nM (Ki) 75 nM

Orally

bioavailable with

a favorable

pharmacokinetic

profile.[11][12]

Reduces plasma

and tissue

kynurenine by

~50% in mice.

[11]

Indoximod

IDO/TDO

pathway

(indirect)

N/A (not a direct

enzyme inhibitor)
N/A

Acts as a

tryptophan

mimetic to

reactivate mTOR

signaling.[2][3][4]

[5][6]
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BMS-986205 IDO1 N/A N/A

Potent and

selective oral

IDO1 inhibitor.

[13]

Clinical Development and Experimental Protocols
This section outlines the clinical trial designs for the initial phase 1 studies of each inhibitor,

providing insight into the methodologies used to assess their safety, pharmacokinetics, and

preliminary efficacy.

Experimental Workflow: Phase 1 Clinical Trial Design
The typical workflow for a Phase 1, first-in-human study of an investigational IDO1 inhibitor

involves several key stages, from patient screening to data analysis.
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Caption: General workflow for a Phase 1 dose-escalation trial of an oral IDO1 inhibitor.

PF-06840003: Phase 1 Study in Malignant Glioma
(NCT02764151)

Study Design: An open-label, multicenter, dose-escalation Phase 1 study to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of PF-06840003
in patients with recurrent malignant gliomas.[14][15][16]

Patient Population: Adult patients with recurrent malignant gliomas.
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Treatment Regimen: Oral PF-06840003 administered in escalating dose cohorts: 125 mg

once-daily (QD), 250 mg QD, 250 mg twice-daily (BID), and 500 mg BID.[17][18]

Primary Objectives: To evaluate the safety and tolerability of increasing doses of PF-
06840003 and to determine the MTD and RP2D.[14][15]

Secondary Objectives: To evaluate single and multiple dose plasma and cerebrospinal fluid

(CSF) pharmacokinetics, the dose-response relationship for target engagement, and anti-

tumor activity.[14][15]

Epacadostat: Phase 1/2 Study (ECHO-202/KEYNOTE-
037)

Study Design: A multicenter, open-label Phase 1/2 trial evaluating epacadostat in

combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid

tumors. The Phase 1 portion involved a 3+3 dose escalation.[19][20][21]

Patient Population: Patients with various advanced solid tumors.

Treatment Regimen: Oral epacadostat at escalating doses (25, 50, 100, or 300 mg BID) in

combination with intravenous pembrolizumab (2 mg/kg or 200 mg every 3 weeks).[19][20]

Primary Objectives (Phase 1): To determine the MTD, safety, and tolerability of the

combination.[19]

Secondary Objectives (Phase 1): Preliminary antitumor activity and pharmacokinetics.[19]

Navoximod (GDC-0919): Phase 1a Monotherapy Study
(NCT02048709) and Phase 1 Combination Study

Study Design (Monotherapy): An open-label, Phase 1a dose-escalation study to assess the

safety, pharmacokinetics, and pharmacodynamics of navoximod in patients with recurrent

advanced solid tumors.[22][23]

Treatment Regimen (Monotherapy): Oral navoximod at doses from 50 mg to 800 mg BID on

a 21/28 day schedule, and a 600 mg BID continuous dosing cohort.[22][23]
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Study Design (Combination): A Phase 1 study with a 3+3 dose-escalation design evaluating

navoximod in combination with the anti-PD-L1 antibody atezolizumab.[24][25]

Treatment Regimen (Combination): Oral navoximod at escalating doses (50-1000 mg BID)

with a fixed dose of atezolizumab (1200 mg) every 3 weeks.[24][25]

Indoximod: Phase 1/2 Combination Studies
Study Design: Multiple Phase 1/2 studies investigating indoximod in combination with

various agents, including checkpoint inhibitors (ipilimumab, pembrolizumab, nivolumab) and

chemotherapy (temozolomide).[26][27][28][29]

Treatment Regimen (with Ipilimumab): A standard 3+3 dose escalation of oral indoximod

(starting at 600 mg BID) with ipilimumab (3mg/kg every 3 weeks for 4 doses).[26]

Treatment Regimen (with Temozolomide): Dose escalation of oral indoximod (600, 1000, or

1200 mg BID) with a standard fixed dose of temozolomide.[27]

BMS-986205: Phase 1/2a Combination Study (CA017003)
Study Design: A Phase 1/2a study of BMS-986205 in combination with the anti-PD-1

antibody nivolumab in patients with advanced cancers. The Phase 1 portion utilized a 3+3

dose escalation design.[1][13][30]

Treatment Regimen: Oral BMS-986205 administered daily at escalating doses (e.g., 50 mg

and 100 mg daily in the HCC cohort) with nivolumab (240 mg every 2 weeks or 480 mg

every 4 weeks).[1][13][30]

Primary Objectives (Phase 1): To determine the safety and tolerability of the combination.[1]

Comparative Clinical Data
The following tables present a summary of the pharmacokinetic and preliminary efficacy data

from the initial clinical studies of these IDO1 inhibitors. Direct comparisons should be made

with caution due to differences in study design, patient populations, and combination therapies.
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Compound Half-life (t1/2)
Key Pharmacokinetic
Observations

PF-06840003
2 to 4 hours (active enantiomer

PF-06840002)[17][18]

Predicted human half-life of

16-19 hours.[7] CSF-to-plasma

ratio of 1.00, indicating good

CNS penetration.[17][18]

Epacadostat N/A

Body weight was a significant

covariate for pharmacokinetics.

[9][10]

Navoximod ~11 hours[22][23]

Rapidly absorbed (Tmax ~1

hour) with dose-proportional

increases in exposure.[22][23]

Indoximod N/A

Good oral bioavailability and

favorable pharmacokinetics

with twice-daily dosing.[31]

BMS-986205
1.8 to 6.6 hours (preclinical)

[30]

Absolute oral bioavailability

ranged from 10% to 64% in

preclinical models.[30]

Preliminary Clinical Efficacy
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Compound Study
Combination
Agent(s)

Patient
Population

Key Efficacy
Results

PF-06840003
Phase 1

(NCT02764151)
Monotherapy

Recurrent

Malignant

Glioma

Disease control

in 8 of 17

patients (47%).

Mean duration of

stable disease

was 32.1 weeks.

[17][18]

Epacadostat
ECHO-202

(Phase 1)
Pembrolizumab

Advanced Solid

Tumors

Objective

responses in 12

of 22 (55%)

melanoma

patients and

responses in

other tumor

types.[20]

Navoximod
Phase 1a

(NCT02048709)
Monotherapy

Advanced Solid

Tumors

8 of 22 (36%)

patients had

stable disease.

[22][23]

Navoximod Phase 1 Atezolizumab
Advanced Solid

Tumors

Partial or

complete

responses in 10

of 92 (11%)

patients in the

expansion

cohort.[24]

Indoximod Phase 1b/2

Ipilimumab/Pemb

rolizumab/Nivolu

mab

Unresectable

Melanoma

In the

pembrolizumab

combination

cohort, the

overall response

rate was 53%.[2]
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BMS-986205 Phase 1/2 Nivolumab
Advanced

Bladder Cancer

Overall response

rate of 32%.[1]

Conclusion
The landscape of IDO1 inhibitors has seen both promising early signals and significant

setbacks, most notably the failure of the Phase 3 ECHO-301 trial of epacadostat in melanoma.

[32] PF-06840003 has demonstrated target engagement and preliminary clinical benefit as a

monotherapy in a challenging disease like recurrent malignant glioma, with the added

advantage of CNS penetration.

A direct comparison of the efficacy of these agents is challenging due to the varied clinical trial

designs and patient populations. However, the data presented in this guide offer a basis for

understanding the relative preclinical potency, pharmacokinetic properties, and early clinical

activity of PF-06840003 in the context of other key IDO1 inhibitors. Further clinical investigation

is necessary to fully elucidate the therapeutic potential of IDO1 inhibition and to identify the

patient populations most likely to benefit from this therapeutic strategy.
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suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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